molecular formula C7H6IN3 B8623152 4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8623152
M. Wt: 259.05 g/mol
InChI Key: VJNBFORDKSOYRO-UHFFFAOYSA-N
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Patent
US08546408B2

Procedure details

206 mg (0.84 mmol) of 4-iodo-7H-pyrrolo[2,3-d]pyrimidine was dissolved in 1 mL DMF. 37 mg (0.92 mmol) of 60% sodium hydride was added followed by 58 μL (0.92 mmol) of iodomethane. The reaction was quenched by adding 10 mL of water, the solid filtered off, washed with 10 mL of water, then 10 mL of hexanes and dried. Yield: 142 mg of a tan powder, 90% pure.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
58 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].I[CH3:14]>CN(C=O)C>[I:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
IC=1C2=C(N=CN1)NC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
37 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
58 μL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 10 mL of water
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with 10 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10 mL of hexanes and dried

Outcomes

Product
Name
Type
Smiles
IC=1C2=C(N=CN1)N(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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